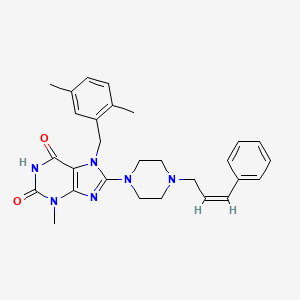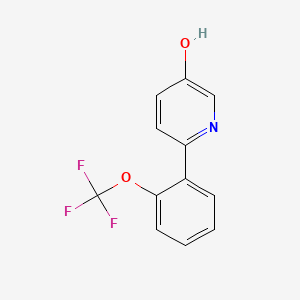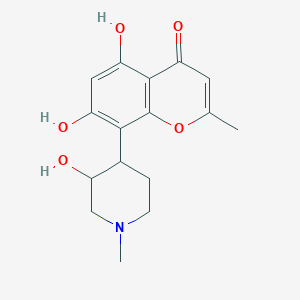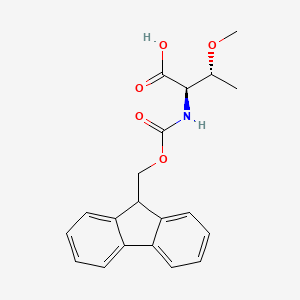
Fmoc-allo-O-methyl-D-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-allo-O-methyl-D-Thr typically involves the protection of the amino group of allo-O-methyl-D-threonine with the Fmoc group. This can be achieved by reacting allo-O-methyl-D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-allo-O-methyl-D-Thr undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Coupling Reactions: The free amine can then participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .
Scientific Research Applications
Chemistry
Fmoc-allo-O-methyl-D-Thr is extensively used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides containing this compound are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and cancer therapeutics .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-allo-O-methyl-D-Thr involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group of allo-O-methyl-D-threonine, preventing unwanted side reactions during peptide synthesis. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-allo-Thr(tBu)-OH: This compound is similar to Fmoc-allo-O-methyl-D-Thr but has a tert-butyl group protecting the hydroxyl group instead of a methyl group.
Fmoc-D-Thr(tBu)-OH: This compound is another derivative of threonine with a tert-butyl group protecting the hydroxyl group.
Uniqueness
This compound is unique due to its specific protection pattern, which provides distinct chemical properties and reactivity compared to other threonine derivatives. The methyl group on the hydroxyl group of allo-O-methyl-D-threonine offers different steric and electronic effects, influencing the overall behavior of the compound in peptide synthesis .
Properties
CAS No. |
1279032-75-5 |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1 |
InChI Key |
BOGQZFFOTLSMMA-KZULUSFZSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)
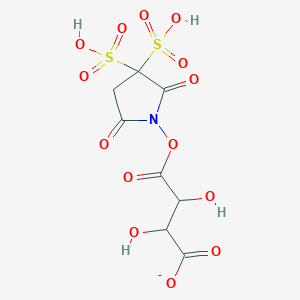
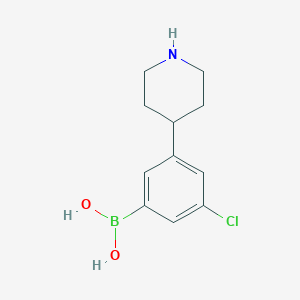

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
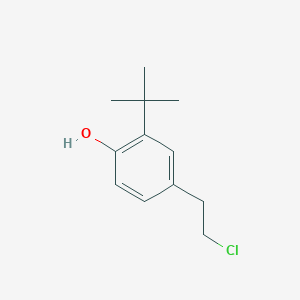
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
